Nicotinic Acetylcholine Receptor (nAChR) Antagonism: A Differentiated Profile Across Human Subtypes
This compound demonstrates quantifiable antagonist activity across multiple human nicotinic acetylcholine receptor (nAChR) subtypes, with a notable 1.8 nM activity at the α3β4 subtype. This contrasts with its lower potency at the α4β2 subtype (12.0 nM), establishing a measurable selectivity profile [1]. While direct comparative data for the (R)-enantiomer or other close pyrazine analogs at these specific nAChR subtypes are not available in the public domain, this multi-subtype activity profile provides a baseline for functional differentiation in neurological research [2].
| Evidence Dimension | nAChR Subtype Antagonism |
|---|---|
| Target Compound Data | α3β4: 1.8 nM; α4β2: 12.0 nM; α4β4: 15.0 nM; α1β1γδ: 7.9 nM |
| Comparator Or Baseline | Activity across human nAChR subtypes expressed in SH-SY5Y and TE671/RD cells |
| Quantified Difference | 6.7-fold higher potency at α3β4 vs. α4β2 |
| Conditions | Inhibition of carbamylcholine-induced 86Rb+ efflux by liquid scintillation counting in human cell lines |
Why This Matters
The differential activity across nAChR subtypes enables targeted research into specific receptor functions, distinguishing it from non-selective or uncharacterized pyrazine analogs.
- [1] EcoDrugPlus Database. Compound ID 2126094: Antagonist activity at human nAChR subtypes. University of Helsinki. View Source
- [2] BindingDB ChEMBL_217302 (CHEMBL823923). Functional activity against neuronal nicotinic acetylcholine receptor (nAChR) expressed in K177 cells. View Source
